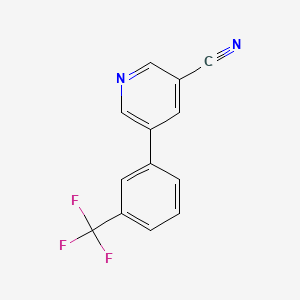

3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

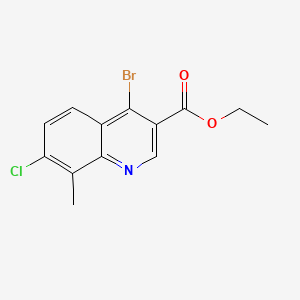

The compound is a derivative of benzoic acid, which has been modified with a tert-butyldimethylsilyl (TBDMS) group . TBDMS is a common protecting group used in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyldimethylsilyl ethers, which are similar, can be synthesized from alcohols using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole .Molecular Structure Analysis

The molecular structure of similar compounds, such as benzoic acid, tert-butyldimethylsilyl ester, includes a benzoic acid moiety and a tert-butyldimethylsilyl group .Chemical Reactions Analysis

Tert-butyldimethylsilyl ethers, similar to the TBDMS group in this compound, are stable to aqueous base but can be converted back to the alcohols under acidic conditions .Physical And Chemical Properties Analysis

For benzoic acid, tert-butyldimethylsilyl ester, the density is approximately 1.0±0.1 g/cm³, the boiling point is 249.3±13.0 °C at 760 mmHg, and the flash point is 87.0±15.4 °C .Wissenschaftliche Forschungsanwendungen

Indole Synthesis and Functionalization

Indole and its derivatives are fundamental to a vast range of biological molecules and pharmacologically active compounds. The study by Taber and Tirunahari (2011) provides a comprehensive review of indole synthesis, highlighting the diverse methodologies and classifications for preparing indoles, which could extend to the synthesis and functionalization of complex indole derivatives like 3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid (Taber & Tirunahari, 2011).

Pharmacokinetics and Biological Impact of Benzoic Acid

Research on benzoic acid, a common preservative, extends to its pharmacokinetics and toxicological profile, as demonstrated by Hoffman and Hanneman (2017). Their physiologically-based pharmacokinetic (PBPK) modeling for benzoic acid across species underlines its metabolic pathways and potential implications for dietary exposures, which could be relevant when considering the metabolic fate of related compounds (Hoffman & Hanneman, 2017).

Benzoic Acid as a Regulator of Gut Functions

The study by Mao et al. (2019) explores how benzoic acid, utilized as an antibacterial and antifungal preservative in foods and feeds, can influence gut functions. This highlights the broader biological roles and therapeutic potentials of benzoic acid derivatives, suggesting areas for further investigation into the effects of complex derivatives on biological systems (Mao, Yang, Chen, Yu, & He, 2019).

Environmental and Synthetic Applications

Further research into the environmental treatment of benzoic acid derivatives, such as in the context of wastewater treatment, offers insights into the environmental relevance and potential synthetic applications of these compounds. The review by Garg and Prasad (2017) on the treatment of pollutants, including benzoic acid in purified terephthalic acid wastewater, underscores the environmental impact and management strategies for benzoic acid derivatives (Garg & Prasad, 2017).

Eigenschaften

IUPAC Name |

3-[1-[tert-butyl(dimethyl)silyl]indol-5-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2Si/c1-21(2,3)25(4,5)22-12-11-17-13-16(9-10-19(17)22)15-7-6-8-18(14-15)20(23)24/h6-14H,1-5H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBCXDRSFKQAAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)C3=CC(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681828 |

Source

|

| Record name | 3-{1-[tert-Butyl(dimethyl)silyl]-1H-indol-5-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228957-08-1 |

Source

|

| Record name | 3-[1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-indol-5-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{1-[tert-Butyl(dimethyl)silyl]-1H-indol-5-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B596283.png)

![tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate](/img/structure/B596287.png)

![(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine](/img/structure/B596292.png)

![Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B596296.png)